
Steviol methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of steviol methyl ester typically begins with the natural glycoside stevioside. The key intermediate, steviol, is obtained through hydrolysis of stevioside. Steviol is then esterified using diazomethane in diethyl ether to produce this compound . This reaction is rapid and efficient, yielding the desired ester in a matter of minutes without significant side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of stevioside from Stevia rebaudiana leaves, followed by hydrolysis to obtain steviol. The esterification process is then carried out using diazomethane. Advances in metabolic engineering have also enabled the production of steviol and its derivatives in microorganisms such as Escherichia coli, which can be optimized for higher yields through synthetic biology approaches .
化学反应分析
Types of Reactions
Steviol methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to steviol glycosides.
Reduction: Formation of steviol derivatives.
Substitution: Introduction of functional groups to the steviol backbone.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalyzed by hydrogenation using palladium on carbon or Raney nickel.
Substitution: Utilizes reagents like sodium azide for azide substitution, followed by click chemistry for further modifications.
Major Products
Oxidation: Steviol glycosides, which are sweet-tasting compounds.
Reduction: Various steviol derivatives with potential bioactive properties.
Substitution: Aminodiols and triazoles, which have shown antiproliferative activity against cancer cell lines.
科学研究应用
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its antiproliferative activity against cancer cells and potential cardiovascular benefits.
Industry: Utilized in the production of natural sweeteners and as a precursor for bioactive compounds
作用机制
The mechanism of action of steviol methyl ester involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the depolarization of the mitochondrial membrane . Additionally, this compound can act as a chiral catalyst in enantioselective reactions, facilitating the formation of specific stereoisomers .
相似化合物的比较
Steviol methyl ester is unique compared to other diterpenoid compounds due to its specific structure and reactivity. Similar compounds include:
Steviol: The parent compound from which this compound is derived.
Stevioside: A natural glycoside that is hydrolyzed to produce steviol.
Rebaudioside A: Another steviol glycoside with sweetening properties.
This compound stands out due to its versatility in chemical modifications and its potential bioactive properties .
属性
CAS 编号 |
14364-16-0 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.48 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


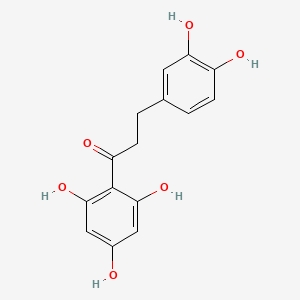
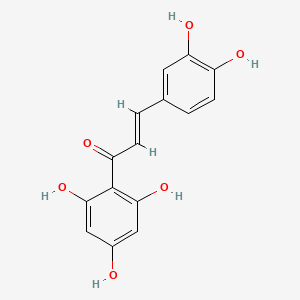
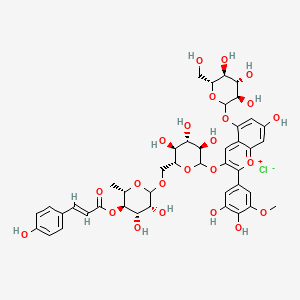
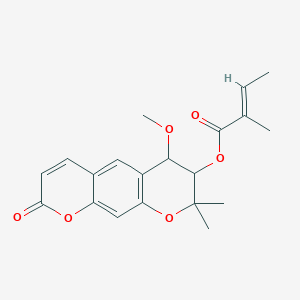
![phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone](/img/structure/B600643.png)
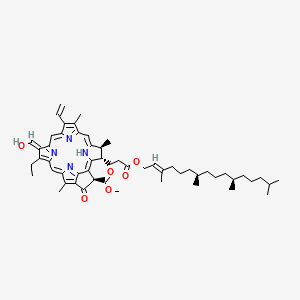
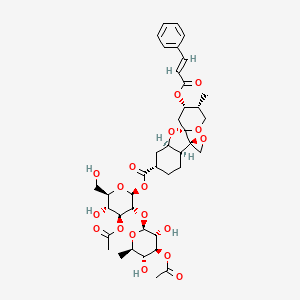
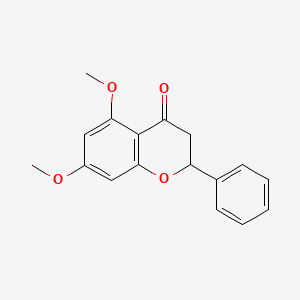
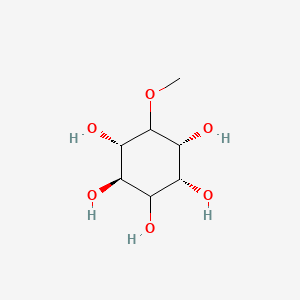
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B600658.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B600659.png)
